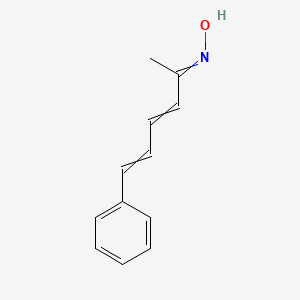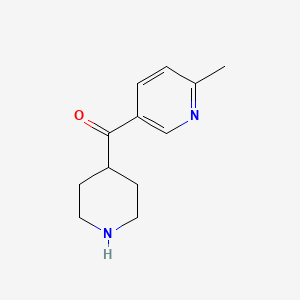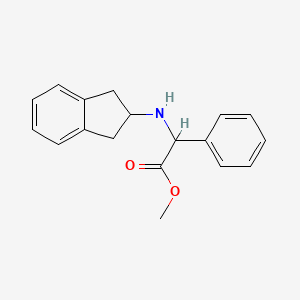
N-(6-chloropyridin-3-yl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a cyanoacetamide group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-2-cyanoacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-chloropyridin-3-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(6-aminopyridin-3-yl)-2-cyanoacetamide, while condensation with an aldehyde can produce a pyridine-based heterocycle.
Aplicaciones Científicas De Investigación
N-(6-chloropyridin-3-yl)-2-cyanoacetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-(6-chloropyridin-3-yl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetamide group can form hydrogen bonds or covalent interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-aminopyridin-3-yl)-2-cyanoacetamide
- N-(6-morpholinopyridin-3-yl)-2-cyanoacetamide
- N-(6-phenylpyridin-3-yl)-2-cyanoacetamide
Uniqueness
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is unique due to the presence of the chlorine atom, which can be further functionalized through substitution reactions.
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
N-(6-chloropyridin-3-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-2-1-6(5-11-7)12-8(13)3-4-10/h1-2,5H,3H2,(H,12,13) |
Clave InChI |
FEHKDCGRYZUQHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1NC(=O)CC#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

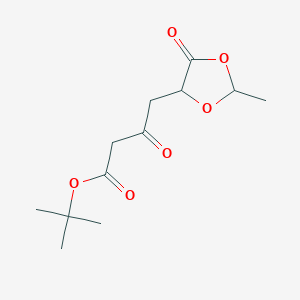
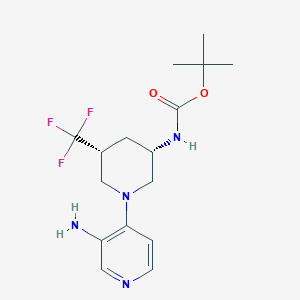
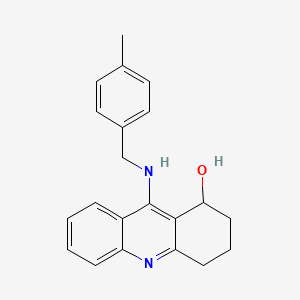
![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)
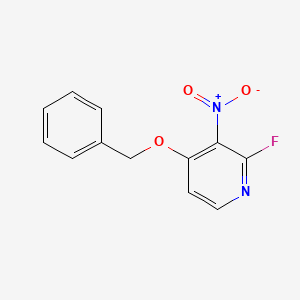

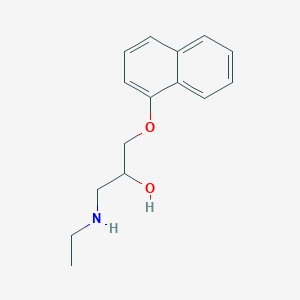


![Trimethylsilyl[(trimethylsilyl)oxy]acetate](/img/structure/B8307132.png)
